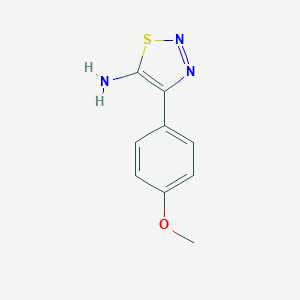

4-(4-甲氧基苯基)-1,2,3-噻二唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

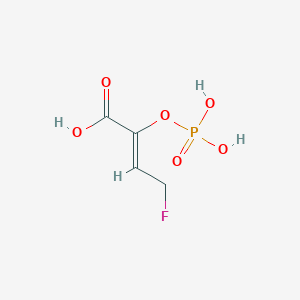

The synthesis of compounds related to 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine involves reactions such as the coupling of thiadiazole derivatives with different substituents to introduce the methoxyphenyl group. For example, the reaction between 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine and mercaptoacetic acid leads to the formation of complex thiadiazole derivatives showcasing the intricacies of synthesizing thiadiazole compounds with specific functional groups (Li-he Yin et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds reveals significant aspects such as conformation, dihedral angles, and intermolecular interactions. The 4-methoxyphenyl ring is almost perpendicular to the thiadiazole ring, indicating a distinct spatial arrangement that affects the compound's reactivity and properties. Crystallographic studies provide insights into the hydrogen bonding patterns, showcasing how these interactions contribute to the stability and structure of the compounds (Rong Wan et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine derivatives include amidation, esterification, and coupling reactions, which are crucial for modifying the compound's chemical properties for various applications. These reactions facilitate the introduction of different functional groups, significantly altering the compound's reactivity and interaction with other molecules. The synthesis of thiadiazole derivatives through these reactions illustrates the compound's versatility in chemical synthesis (Zhang Xiu-huan, 2008).

Physical Properties Analysis

The physical properties of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine and its derivatives, such as solubility, melting point, and crystal structure, are closely related to its molecular structure. The orientation of functional groups and the crystal packing significantly influence these properties, which are crucial for the compound's application in material science and pharmaceuticals. The crystallographic analysis reveals how molecular interactions, such as hydrogen bonding and π-π stacking, affect the compound's physical properties (Mao-Jing Wu, 2013).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including reactivity, stability, and interaction with other molecules, are influenced by the structural configuration and the presence of substituents like the methoxyphenyl group. Studies on the synthesis and characterization of these compounds provide valuable insights into their chemical behavior, showcasing their potential for various applications in chemistry and biology. The intricate balance between the thiadiazole core and substituent groups plays a crucial role in determining the compound's chemical properties and its utility in synthesis and application domains (T. Yakantham et al., 2019).

科学研究应用

结构和合成研究

合成和结构分析:该化合物已被用于合成各种衍生物,展示了其作为化学合成中的构建块的潜力。例如,它已参与形成化合物,如3-[5-(4-氟苯基)-1,3,4-噻二唑-2-基]-2-(4-甲氧基苯基)-1,3-噻唑啉-4-酮,该化合物展示了独特的结构特征 (Li-he Yin et al., 2008)。

对晶体结构的影响:该化合物在影响衍生物的晶体结构方面发挥作用,如在化合物N-[5-(4-甲氧基苯基)-1,3,4-噻二唑-2-基]-3,5-二甲基苯甲酰胺中所见,其中分子间氢键有助于整体晶体构型 (Rong Wan等,2006)。

生物学和药用应用

抗增殖和抗微生物特性:对4-(4-甲氧基苯基)-1,2,3-噻二唑-5-胺的一些衍生物进行了生物活性研究。例如,从该化合物衍生的席夫碱显示出DNA保护能力和抗微生物活性,表明在药理学和医学中具有潜在应用 (M. Gür等,2020)。

潜在的抗肿瘤和抗结核活性:已经探索了衍生物的抗肿瘤和抗结核性质。某些合成化合物显示出对癌细胞系的显著体外活性,表明在癌症治疗中具有潜在的治疗应用 (D. Chandra Sekhar et al., 2019)。

其他应用

缓蚀作用:包括与4-(4-甲氧基苯基)-1,2,3-噻二唑-5-胺相关的噻二唑衍生物已被用作金属在酸性环境中的缓蚀剂,展示了该化合物在材料科学中的实用性 (Yongming Tang et al., 2009)。

芳香卤代物中的荧光特性:该化合物已被用于合成具有有趣荧光特性的芳香卤代物,表明在光学和电子应用中具有潜在用途 (Juan Li et al., 2017)。

作用机制

Target of Action

Similar compounds such as 4-methoxyamphetamine have been reported to act as potent and selective serotonin releasing agents, binding to alpha receptors to mediate their effects .

Mode of Action

Based on the behavior of structurally similar compounds, it may interact with its targets and cause changes at the molecular level . For instance, 4-Methoxyamphetamine, a related compound, acts as a potent and selective serotonin releasing agent and binds to alpha receptors to mediate its effects .

Biochemical Pathways

For instance, Benzimidazole derivatives have been reported to suppress oxidative stress and inflammatory markers .

Pharmacokinetics

For example, a study on N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives showed that all tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .

Result of Action

For instance, Benzimidazole derivatives have been shown to ameliorate Methotrexate-Induced Intestinal Mucositis by suppressing oxidative stress and inflammatory markers .

安全和危害

未来方向

属性

IUPAC Name |

4-(4-methoxyphenyl)thiadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-9(10)14-12-11-8/h2-5H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWWXFVMCYHRCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SN=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381532 |

Source

|

| Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine | |

CAS RN |

115842-95-0 |

Source

|

| Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)

![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)

![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)